molecular formula C23H16ClFN2O2 B4329141 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE

Cat. No.: B4329141
M. Wt: 406.8 g/mol
InChI Key: DZFVXKKGNNEHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the indole derivative.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups and the presence of both indole and oxoacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-16-10-8-15(9-11-16)13-27-14-20(19-6-1-2-7-21(19)27)22(28)23(29)26-18-5-3-4-17(25)12-18/h1-12,14H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVXKKGNNEHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-(3-FLUOROPHENYL)-2-OXOACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.